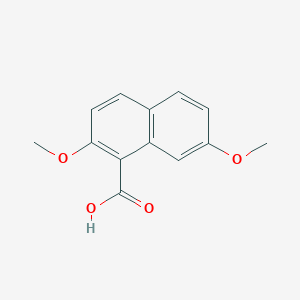

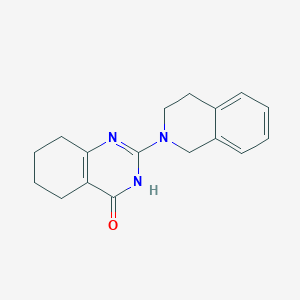

1,3-Dihydroxy-10H-acridin-9-one

説明

1,3-Dihydroxy-10H-acridin-9-one is a compound related to the acridine family, which is known for its biological activities, including antimalarial properties. The acridine scaffold has been the subject of various studies due to its potential in medicinal chemistry.

Synthesis Analysis

The synthesis of acridine derivatives has been explored in several studies. For instance, the optimization of 1,2,3,4-tetrahydroacridin-9(10H)-ones (THAs) for antimalarial activity involved systematic synthesis and testing for activity, solubility, and permeability . Another study focused on the synthesis of 1,3-Dihydroxy-10-methyl-9(10H)-acridinone derivatives, which involved selective etherification and cyclodehydration reactions . Additionally, the synthesis of 1-hydroxy-3-methylacridin-9(10H)-one and 3-hydroxy-1-methylacridin-9(10H)-one was achieved through condensation reactions . A modular synthesis approach was also reported for 9,10-dihydroacridines, which utilized a one-pot reaction sequence in hexafluoroisopropanol .

Molecular Structure Analysis

The molecular structure of acridine derivatives is characterized by the acridine core, which can be modified at various positions to yield different derivatives. The studies have not detailed the specific molecular structure analysis of this compound, but they have discussed related compounds and their structural modifications .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acridine derivatives include condensation, etherification, cyclodehydration, Claisen rearrangement, and hydroarylation . These reactions are crucial for introducing functional groups and creating the desired acridine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of acridine derivatives are influenced by their structure. For example, the solubility and permeability of THAs were important factors in their optimization as antimalarials . The physicochemical properties, such as microsomal stability, were also assessed to identify liabilities of the THA scaffold . In another study, the acid dissociation constant of a 10-hydroxydecahydroacridine-1,8-dione derivative was determined, and its potential as an acid-base titration indicator was explored .

科学的研究の応用

Chemical Structure Analysis

1,3-Dihydroxy-10H-acridin-9-one has been studied for its unique chemical structure, particularly through NMR spectroscopy. Avellaneda et al. (2002) conducted research on 1H and 13C NMR resonances for various acridin-9(10H)-ones, providing insights into their structural characteristics and potential hydrogen bond and amino–imino tautomerism in such compounds (Avellaneda et al., 2002).

Antipsoriatic Potential

Studies by Putic et al. (2010) have explored the antiproliferative activity of N-unsubstituted hydroxy-10H-acridin-9-ones, including this compound, against human keratinocyte growth. This research suggests potential applications of these compounds as antipsoriatic agents, with a focus on their structure-activity relationships (Putic et al., 2010).

Bioimaging and Cell Labeling

The combination of 10H-acridin-9-one with other compounds like tyrosine has been used to create molecules with pH-dependent fluorescence changes. Singh et al. (2016) demonstrated the use of such compounds for labeling cancer cells, highlighting their potential in bioimaging applications (Singh et al., 2016).

Antimalarial Activity

Research by Cross et al. (2011) on 1,2,3,4-tetrahydroacridin-9(10H)-ones, a related class of compounds, has shown their potential as antimalarials. This study involved systematic testing for antimalarial activity, solubility, and permeability, providing insights that could be relevant to the development of this compound derivatives for similar applications (Cross et al., 2011).

Supramolecular Chemistry

The work of He et al. (2013) on derivatives of acridin-9(10H)-ones, including those with hydroxyethyl and chloroethyl groups, reveals their potential in creating supramolecular networks. This research could have implications for the development of advanced materials using this compound (He et al., 2013).

Photochemistry and Photophysics

Mory et al. (1985) investigated the transient absorption behavior of various 10H-acridin-9-ones, including their S1-Sn and T1-Tn absorptions. This type of research is crucial for understanding the photochemical and photophysical properties of acridone derivatives, which could be applied in fields like photodynamic therapy (Mory et al., 1985).

作用機序

Target of Action

The primary target of 1,3-Dihydroxy-10H-acridin-9-one is the thermally activated delayed fluorescence (TADF) compounds . This compound is designed by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9(10H)-one as the acceptor . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .

Mode of Action

The compound interacts with its targets through a multichannel reverse intersystem crossing (RISC) process . This process originates from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3 LE) to the 1 CT state . This interaction results in a high KRISC of 1.1 × 10^6 s^−1 .

Biochemical Pathways

The compound affects the pathways related to the synthesis of acridone derivatives . It is synthesized from anthranilate and malonyl-CoA . The synthesis involves the expression of acridone synthase (ACS) and anthraniloyl-CoA ligase genes in E. coli .

Pharmacokinetics

The compound’s high molecular rigidity and unique conformation suggest that it may have favorable adme properties .

Result of Action

The compound exhibits a high rate constant of radiation (KR) of 1.4 × 10^7 s^−1 . It shows a short TADF lifetime of 1.6 μs and a high fluorescence quantum yield of 94.9% . In addition, it has been found to inhibit HaCaT keratinocyte growth, suggesting potential antipsoriatic activity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s fluorescence properties can be optimized by tuning the peripheral groups on carbazole donors . This strategy enhances TADF efficiencies while maintaining color purity .

将来の方向性

生化学分析

Biochemical Properties

1,3-Dihydroxy-10H-acridin-9-one plays a significant role in biochemical reactions, particularly in the generation of thermally activated delayed fluorescence . It is designed by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9(10H)-one as the acceptor . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a thermally activated delayed fluorescence compound . It influences cell function by participating in the generation of fluorescence, which can be used in various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the generation of thermally activated delayed fluorescence . It exerts its effects at the molecular level through its unique sp2-hybridization, which leads to a quasi-equatorial conformation and high molecular rigidity . This suppresses conformation relaxation and generates a high rate constant of radiation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a short TADF lifetime of 1.6 μs and a high fluorescence quantum yield . This indicates its stability and long-term effects on cellular function in in vitro studies .

特性

IUPAC Name |

1,3-dihydroxy-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-7-5-10-12(11(16)6-7)13(17)8-3-1-2-4-9(8)14-10/h1-6,15-16H,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJOWUMRFOUHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420204 | |

| Record name | 1,3-Dihydroxy-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20324-10-1 | |

| Record name | 1,3-Dihydroxy-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B3032421.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B3032422.png)

![Bicyclo[3.1.1]heptan-2-one](/img/structure/B3032426.png)

![Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-](/img/structure/B3032430.png)

![1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea](/img/structure/B3032435.png)